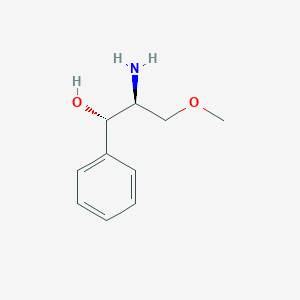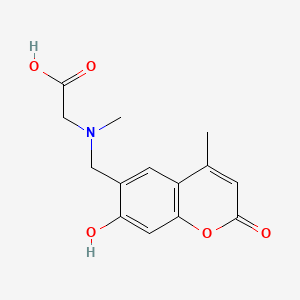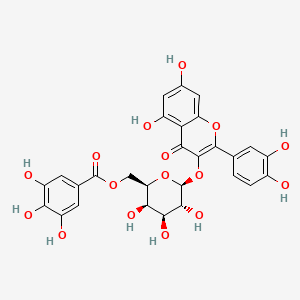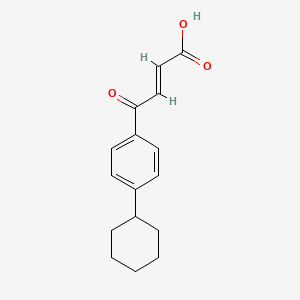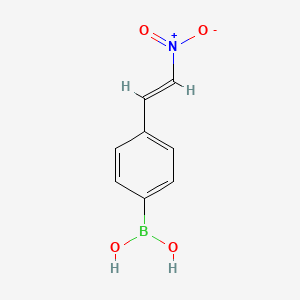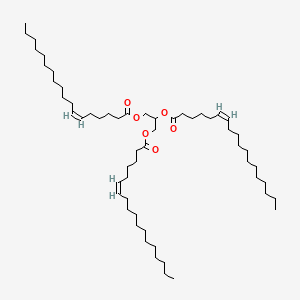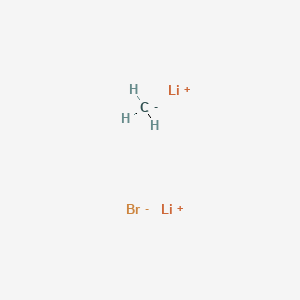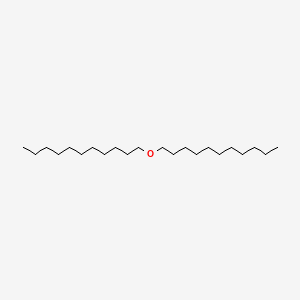
Undecyl Ether
描述
Undecyl Ether, also known as dithis compound, is an organic compound with the molecular formula C22H46O. It is a type of ether, characterized by an oxygen atom connected to two undecyl groups. Ethers are generally known for their relatively low reactivity, making them useful as solvents in various chemical reactions.
作用机制
Target of Action
Undecyl Ether, also known as Methyl this compound, is a synthetic compound Similar compounds, such as undecylenic acid, have been shown to be effective against certain fungal species, such as candida albicans .
Mode of Action
Ethers, in general, are known to undergo cleavage of the c–o bond when exposed to strong acids . This cleavage can result in the formation of good leaving groups, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Biochemical Pathways
For instance, they can facilitate membrane fusion processes and are important for the organization and stability of lipid raft microdomains .
Pharmacokinetics
Similar compounds, such as polyethylene glycol (peg) ethers, are known to penetrate into the intercellular regions of the stratum corneum, increase fluidity, solubilize lipid components, and bind to keratin filaments, causing disruption within corneocytes .
Result of Action
Similar compounds, such as undecylenic acid, have demonstrated effectiveness against candida albicans, an opportunistic pathogenic yeast .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong acids can lead to the cleavage of the C–O bond in ethers . Additionally, the physicochemical properties of surfactants, such as functional groups, size of the polar head groups, polyoxyethylene chain length, alkyl chain length, degree and position of unsaturation, and the hydrophile–lipophile balance, can influence the penetration of chemicals incorporated in various types of formulations .
生化分析
Biochemical Properties
Undecyl Ether plays a significant role in biochemical reactions, particularly in the formation and stabilization of lipid rafts in cell membranes. These lipid rafts are crucial for cellular signaling and membrane fluidity. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glycerophospholipids, forming non-lamellar inverted hexagonal structures that facilitate membrane fusion processes . Additionally, this compound is involved in the organization and stability of cholesterol-rich membrane regions, which are essential for cellular signaling .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to play a role in cell differentiation and signaling pathways, impacting cell function significantly . The compound’s ability to form lipid rafts aids in the organization of membrane microdomains, which are involved in cellular signaling. Furthermore, this compound’s antioxidant properties contribute to its role in protecting cells from oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific proteins and enzymes, modulating their activity and influencing cellular processes. For example, this compound has been shown to inhibit the formation of biofilms by Candida albicans, disrupting hyphal growth and morphogenesis . This inhibition is achieved through the disruption of fatty acid biosynthesis, highlighting the compound’s role in modulating cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that glycol ethers, including this compound, exhibit low acute toxicity but can cause narcosis at high doses . Over time, the stability of this compound may decrease, leading to potential degradation and reduced efficacy in biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular signaling and membrane stability. At higher doses, this compound can cause toxic or adverse effects, including narcosis and potential damage to cellular structures . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the biosynthesis of ether lipids. These pathways involve enzymes such as glycerophosphate dehydrogenase and acyl-CoA synthetase, which facilitate the formation and modification of ether lipids . The compound’s involvement in these pathways influences metabolic flux and metabolite levels, contributing to its role in cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. The compound’s localization and accumulation within cells are influenced by its interactions with lipid rafts and other membrane structures . This distribution is crucial for its role in cellular signaling and membrane stability.
Subcellular Localization
This compound’s subcellular localization is primarily within lipid rafts and membrane microdomains. These regions are enriched in cholesterol and sphingolipids, which are essential for cellular signaling and membrane organization . The compound’s localization within these regions enhances its activity and function, contributing to its role in cellular processes. Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its biochemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including undecyl ether, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would involve undecanol (undecyl alcohol) and an appropriate alkyl halide under basic conditions, typically using sodium hydride (NaH) or silver oxide (Ag2O) as a base .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is generally limited to simple symmetrical ethers and primary alcohols due to the risk of dehydration to alkenes with secondary and tertiary alcohols .
化学反应分析
Types of Reactions
Acidic Cleavage: Ethers, including undecyl ether, can undergo cleavage reactions in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Common Reagents and Conditions
Major Products Formed
Acidic Cleavage: The major products are typically alcohols and alkyl halides.
Oxidation: The oxidation of ethers can lead to the formation of peroxides and other oxidized products.
科学研究应用
Undecyl ether finds applications in various fields due to its chemical properties:
相似化合物的比较
Similar Compounds
Diethyl Ether: A simple ether with two ethyl groups, commonly used as a solvent and anesthetic.
Dimethyl Ether: Another simple ether, used as a propellant and refrigerant.
Tetrahydrofuran (THF): A cyclic ether used as a solvent in various chemical reactions.
Uniqueness of Undecyl Ether
This compound is unique due to its longer alkyl chains, which impart different physical properties compared to shorter-chain ethers like diethyl ether and dimethyl ether. These longer chains can affect the solubility, boiling point, and reactivity of the compound, making it suitable for specific applications where other ethers may not be as effective .
属性
IUPAC Name |
1-undecoxyundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYKVMGAIGVXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195723 | |
| Record name | 1,1'-Oxydiundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43146-97-0 | |
| Record name | 1-(Undecyloxy)undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43146-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Oxydiundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043146970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Oxydiundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-oxydiundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of undecyl ether derivatives in analytical chemistry?
A: Poly(oxyethylene) alkyl ethers, including those with an undecyl chain, are commonly used as nonionic surfactants. [] These compounds can be found in various products, eventually ending up in environmental water sources. [] Field desorption mass spectrometry (FDMS) can be used to identify and quantify trace levels of these surfactants in river water. [] This technique is valuable for monitoring the presence and concentration of these compounds in the environment.
Q2: Have any studies investigated the biological activity of compounds containing an this compound moiety?
A: While the provided research doesn't directly investigate the biological activity of undecyl ethers themselves, one study identifies butyl this compound sulfuric acid in a chloroform extract of Rosa canina L. fruits. [] Further research is planned to determine the potential biological activity of this extract. [] This suggests a potential area of future investigation into the bioactivity of this compound-containing compounds.
Q3: What are the potential applications of this compound derivatives in material science?
A: Polyoxyethylene 2-heptyl-undecyl ether demonstrates effectiveness as an active component in animal hair and feather processing agents. [] This particular ether exhibits strong grease-removing capabilities even at low concentrations without excessive foaming. [] Additionally, it imparts antistatic properties to the treated materials. [] This highlights the potential use of this compound derivatives in cleaning and material treatment applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



